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Compound of Interest

Compound Name: GNE-203

Cat. No.: B607677 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the discovery and synthesis of GNE-203,

a potent and selective inhibitor of the MET kinase. The information is intended for researchers,

scientists, and professionals in the field of drug development.

GNE-203 is a significant compound in the landscape of targeted cancer therapy, specifically

designed to inhibit the aberrant signaling of the MET receptor tyrosine kinase, a key driver in

various human cancers.[1][2]

Chemical Identity
GNE-203 is chemically known as N-[4-[[3-[[(3R,4S)-1-Ethyl-3-fluoro-4-piperidinyl]amino]-1H-

pyrazolo[3,4-b]pyridin-4-yl]oxy]-3-fluorophenyl]-2-(4-fluorophenyl)-2,3-dihydro-3-oxo-4-

pyridazinecarboxamide. Its core structure features a pyrazolo[3,4-b]pyridine scaffold, a class of

compounds that has been extensively explored for kinase inhibition.
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Property Value

IUPAC Name

N-[4-[[3-[[(3R,4S)-1-Ethyl-3-fluoro-4-

piperidinyl]amino]-1H-pyrazolo[3,4-b]pyridin-4-

yl]oxy]-3-fluorophenyl]-2-(4-fluorophenyl)-2,3-

dihydro-3-oxo-4-pyridazinecarboxamide

CAS Number 949560-05-8

Molecular Formula C30H29Cl2F3N8O3

Molecular Weight 677.51 g/mol

Discovery and Rationale
The discovery of GNE-203 stems from research efforts to develop potent and selective

inhibitors of the MET kinase. The MET signaling pathway, when dysregulated through

amplification, mutation, or overexpression, plays a crucial role in tumor cell proliferation,

survival, invasion, and metastasis.[1][2] This makes it a compelling target for anticancer drug

development.

The development of GNE-203 likely involved a structure-activity relationship (SAR) campaign

centered on the pyrazolo[3,4-b]pyridine scaffold. This class of heterocyclic compounds has

proven to be a versatile template for designing kinase inhibitors.

Signaling Pathway
GNE-203 targets the MET receptor tyrosine kinase. Upon binding of its ligand, Hepatocyte

Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates, initiating a

cascade of downstream signaling events. These pathways include the RAS/MAPK pathway,

which promotes cell proliferation, and the PI3K/AKT pathway, which is critical for cell survival.

By inhibiting the kinase activity of MET, GNE-203 effectively blocks these downstream signals,

thereby impeding tumor growth and survival.[2]
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MET Signaling Pathway and Inhibition by GNE-203
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Synthesis
While a specific, detailed, step-by-step synthesis of GNE-203 is not publicly available in peer-

reviewed journals, its synthesis can be inferred from patents filed by Genentech and the

general knowledge of pyrazolo[3,4-b]pyridine chemistry. The synthesis would be a multi-step

process involving the construction of the core heterocyclic system followed by the coupling of

the various side chains.

A plausible synthetic workflow would involve the following key steps:

Synthesis of the Pyrazolo[3,4-b]pyridine Core: This is typically achieved through the

condensation of a substituted aminopyrazole with a β-ketoester or a similar three-carbon

electrophile.

Functionalization of the Core: Introduction of the necessary reactive groups at the 3 and 4

positions of the pyrazolopyridine ring. This might involve chlorination or other activation

methods.

Coupling of the Piperidinylamino Side Chain: Nucleophilic aromatic substitution reaction

between the activated pyrazolopyridine core and the (3R,4S)-1-ethyl-3-fluoropiperidin-4-

amine.

Formation of the Ether Linkage: An etherification reaction, such as a Williamson ether

synthesis or a Buchwald-Hartwig coupling, to connect the pyrazolopyridine moiety to the

fluorinated phenyl ring.

Amide Bond Formation: The final step would involve the coupling of the

pyridazinecarboxamide moiety to the aminofluorophenyl group, likely through standard

peptide coupling reagents.
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Plausible Synthetic Workflow for GNE-203

Biological Activity
GNE-203 is characterized as a potent inhibitor of MET kinase. While specific IC50 values for

GNE-203 are not readily available in the public domain, compounds with similar

pyrazolopyridine scaffolds have demonstrated high potency against MET, often in the low

nanomolar range.

Experimental Protocols
MET Kinase Assay (General Protocol):

A typical in vitro kinase assay to determine the inhibitory activity of GNE-203 against MET

would involve the following steps:

Reagents and Materials: Recombinant human MET kinase, ATP, a suitable peptide or protein

substrate (e.g., poly(Glu, Tyr) 4:1), GNE-203 at various concentrations, assay buffer

(containing MgCl2, MnCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay

from Promega).
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Procedure: a. The MET enzyme is incubated with varying concentrations of GNE-203 in the

assay buffer. b. The kinase reaction is initiated by the addition of a mixture of the substrate

and ATP. c. The reaction is allowed to proceed for a specified time at a controlled

temperature (e.g., 30°C). d. The reaction is stopped, and the amount of ADP produced

(which is proportional to the kinase activity) is measured using a luminescence-based

detection system.

Data Analysis: The luminescence signal is plotted against the concentration of GNE-203, and

the IC50 value is calculated using a suitable nonlinear regression model.

Cellular Proliferation Assay (General Protocol):

To assess the anti-proliferative effects of GNE-203 on cancer cells, a cell viability assay such

as the MTT or CellTiter-Glo® assay would be employed.

Cell Lines: A panel of cancer cell lines with varying levels of MET expression and activation

would be used (e.g., MKN-45, a gastric cancer cell line with MET amplification).

Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The

cells are then treated with a serial dilution of GNE-203 for a specified period (e.g., 72 hours).

c. A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well. d. The absorbance

or luminescence, which correlates with the number of viable cells, is measured using a plate

reader.

Data Analysis: The cell viability is plotted against the concentration of GNE-203 to determine

the GI50 (concentration for 50% growth inhibition).

Conclusion
GNE-203 represents a significant advancement in the development of targeted therapies

against MET-driven cancers. Its pyrazolo[3,4-b]pyridine core provides a robust scaffold for

potent and selective kinase inhibition. Further disclosure of detailed preclinical and clinical data

will be crucial in fully elucidating the therapeutic potential of this promising compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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